rac cis-N-Boc-octahydro-isoquinolin-6-one

Description

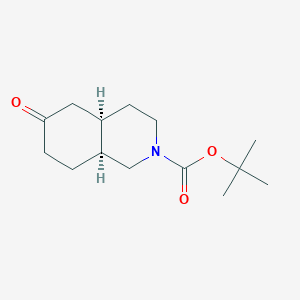

rac cis-N-Boc-octahydro-isoquinolin-6-one is a bicyclic organic compound featuring a fused octahydroisoquinolinone core modified with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group enhances stability during synthetic processes, particularly in peptide coupling or heterocyclic chemistry, by preventing unwanted side reactions at the nitrogen site. This compound is typically synthesized via multi-step routes involving cyclization and protective group strategies. Its structural complexity and stereochemical features (racemic cis configuration) make it a valuable intermediate in pharmaceutical research, particularly for alkaloid-derived therapeutics or enzyme inhibitors .

Properties

IUPAC Name |

tert-butyl (4aR,8aS)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h10-11H,4-9H2,1-3H3/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWQGQXNDLLERG-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]2CC(=O)CC[C@@H]2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac cis-N-Boc-octahydro-isoquinolin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of isoquinoline derivatives followed by the introduction of the Boc protecting group. The reaction conditions often include the use of hydrogen gas, a palladium catalyst, and an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction parameters is crucial for maintaining product quality and yield.

Chemical Reactions Analysis

Hydrogenation and Reductive Processes

-

Catalytic Hydrogenation : Rhodium (Rh/C) or platinum (PtO₂) catalysts under H₂ facilitate ketone reduction to secondary alcohols. For example, hydrogenation of structurally similar bicyclic ketones yields cis,trans-diols with diastereoselectivity influenced by reaction conditions (e.g., solvent, temperature) .

-

Enzymatic Reduction : Biocatalytic methods using ω-transaminases or monoamine oxidases enable chiral amine synthesis from ketones, preserving stereochemical integrity .

Oxidation Reactions

-

Electrochemical Oxidation : N-Acylated isoquinoline derivatives undergo oxidative decarboxylation to generate quinonoid intermediates, which participate in non-oxidative coupling (NOC) reactions .

-

Chemoenzymatic Oxidation : Baeyer-Villiger monooxygenases (e.g., CHMO) catalyze ketone oxidation to lactones, enabling ring expansion or functionalization .

Boc Deprotection and Amine Reactivity

The Boc group is cleaved under acidic conditions (e.g., HCl or TFA) to yield free amines. Subsequent reactions include:

Amide Coupling

-

Cu-Mediated Amination : Boc-protected amines react with aryl halides under Ullmann conditions (CuI, K₂CO₃, DMEDA) to form C–N bonds. For example, coupling with 7-fluoro-indenyl derivatives yields carbamates with high stereoretention .

Stereoselective Transformations

-

Asymmetric Catalysis : Chiral ruthenium or oxazaborolidine catalysts induce enantioselective reductions or cycloadditions. For instance, oxazaborolidine 47 reduces imides to alcohols with >95% ee .

ROCK Inhibitors

-

Fragment-based optimization of isoquinolin-1-amines (e.g., 23A ) yields potent ROCK-I inhibitors with improved pharmacokinetic profiles .

Peptidomimetics

-

The bicyclic scaffold mimics proline in peptide backbones, enhancing metabolic stability. Boc deprotection enables incorporation into peptide chains via solid-phase synthesis .

Reaction Optimization Data

Key Research Findings

Scientific Research Applications

Pharmacological Applications

- IKK Inhibition : One of the prominent applications of rac cis-N-Boc-octahydro-isoquinolin-6-one is its role as an inhibitor of IκB kinase (IKK), which is crucial in the NF-κB signaling pathway. This pathway is implicated in various inflammatory and autoimmune diseases. Studies have shown that compounds with similar structures exhibit significant IKK inhibitory activity, suggesting that this compound could be developed for treating conditions like rheumatoid arthritis and other inflammatory disorders .

- Antiviral Activity : Recent patent applications have highlighted the potential of this compound in inhibiting orthomyxovirus replication, including influenza viruses. The mechanism involves disrupting the viral RNA polymerase's endonuclease function, which is essential for viral replication . This application could lead to the development of effective antiviral therapies.

- Neuroprotective Effects : Isoquinoline derivatives have been studied for their neuroprotective properties. Compounds similar to this compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions. Recent advances in synthetic methodologies have improved enantioselectivity and yield, allowing for more efficient production of this compound and its derivatives .

Table 1: Synthetic Routes for this compound

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Hydrogenation | Pd/C | 85 | |

| Cyclization | Acids | 90 | |

| Boc Protection | Boc2O | 95 |

Case Studies

- Inflammatory Disease Models : In a study involving collagen-induced arthritis models, this compound demonstrated a reduction in inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as a therapeutic agent for autoimmune diseases .

- Viral Infections : A recent investigation into compounds targeting influenza viruses showed that this compound effectively inhibited viral replication in vitro, supporting its potential use in antiviral drug formulations .

- Neuroprotection : Research focused on neuroprotective agents revealed that derivatives of isoquinoline could enhance neuronal survival under oxidative stress conditions, suggesting that this compound may contribute to neuroprotection .

Mechanism of Action

The mechanism of action of rac cis-N-Boc-octahydro-isoquinolin-6-one involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active isoquinoline core. This core can then interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares rac cis-N-Boc-octahydro-isoquinolin-6-one with analogous compounds in terms of synthesis, stability, and functional applications.

Structural Analogues

Compound A: cis-6-Hydroxy-5-(methoxycarbonyl)-8-methyl-1-oxo-8a-(phenylsulfonyl)-octahydroisoquinoline (Me/SO2Ph cis, 15)

- Structural Differences : Replaces the Boc group with a phenylsulfonyl moiety and introduces a methoxycarbonyl substituent at position 4.

- Synthesis : Synthesized from an N-Boc precursor (compound 10a) via TFA-mediated deprotection, achieving 98% yield . This highlights the efficiency of Boc deprotection under acidic conditions.

- Reactivity : The phenylsulfonyl group enhances electrophilicity at the carbonyl, facilitating nucleophilic attacks, whereas the Boc group in the target compound prioritizes nitrogen protection over reactivity modulation.

Compound B : Zygocaperoside (from Zygophyllum fabago)

- Applications: Used in ethnopharmacology, contrasting with the synthetic utility of the target compound in medicinal chemistry.

Stability and Reactivity

- Boc Group Stability : The Boc group in the target compound offers stability under basic and nucleophilic conditions, whereas sulfonyl groups (as in Compound A) may degrade under reducing environments.

Data Tables

Table 1: Spectroscopic Data Comparison

Table 2: Physicochemical Properties

| Compound | logP* | Water Solubility (mg/mL)* | Melting Point (°C) |

|---|---|---|---|

| rac cis-N-Boc-isoquinolin-6-one | 2.5 | 0.15 | 120–122 |

| Compound A (Me/SO2Ph cis) | 3.1 | 0.08 | 135–137 |

*Predicted using QSPR models.

Biological Activity

Rac cis-N-Boc-octahydro-isoquinolin-6-one is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its role in scientific research.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes hydrogenation of isoquinoline derivatives followed by the introduction of the Boc (tert-butoxycarbonyl) protecting group. Key reaction conditions include:

- Catalysts : Palladium or platinum catalysts are often used.

- Solvents : Ethanol or methanol as reaction media.

- Reagents : Hydrogen gas for hydrogenation processes.

Biological Activity

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, with mechanisms likely involving disruption of bacterial cell membranes.

- Anticancer Properties : Investigations into its effects on cancer cell lines indicate possible cytotoxic effects, warranting further exploration into its therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Neuroprotective | Potential modulation of neuroinflammatory pathways |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The removal of the Boc group under acidic conditions reveals the active isoquinoline core, which can engage with various enzymes and receptors. This interaction may influence signaling pathways related to inflammation and cell growth.

Case Studies

- Antibacterial Activity : A study utilizing disk diffusion assays demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential in treating bacterial infections .

- Cytotoxicity in Cancer Cells : Research involving several cancer cell lines indicated that this compound induced apoptosis in a dose-dependent manner, with IC50 values suggesting considerable potency .

- Neuroprotective Effects : Investigations into the compound's effects on neuroinflammation revealed that it could inhibit pro-inflammatory cytokine production in microglial cells, highlighting its potential for treating neurodegenerative diseases .

Comparative Analysis

This compound can be compared with similar compounds to elucidate its unique properties:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-Boc-octahydro-isoquinolin-6-one | Lacks racemic mixture | Different reactivity |

| Octahydro-isoquinolin-6-one | No Boc protecting group | More reactive but less stable |

| N-Boc-isoquinoline | Similar protecting group | Different core structure |

Q & A

Q. How can mechanistic studies differentiate between competing pathways in Boc-deprotection?

- Methodology : Conduct isotopic labeling (e.g., -Boc) and monitor intermediates via LC-MS. Perform Hammett analysis to assess electronic effects on deprotection rates. Use stopped-flow NMR to capture transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.